molecular formula C10H12O2 B1231649 2-Methoxy-3,5-dimethylbenzaldehyde CAS No. 16313-77-2

2-Methoxy-3,5-dimethylbenzaldehyde

Cat. No.: B1231649
CAS No.: 16313-77-2
M. Wt: 164.2 g/mol
InChI Key: BAFJEFNETRXGGT-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a benzaldehyde derivative, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is widely used as a synthetic intermediate in the preparation of various complex organic molecules due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 2-methoxy-3,5-dimethylbenzene using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide and phosphorus oxychloride as reagents, resulting in the formation of the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound often involves the same Vilsmeier-Haack reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 2-Methoxy-3,5-dimethylbenzoic acid.

    Reduction: 2-Methoxy-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-3,5-dimethylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5-dimethylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce different products. The methoxy and dimethyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzaldehyde
  • 3,5-Dimethylbenzaldehyde
  • 4-Methoxy-3,5-dimethylbenzaldehyde

Uniqueness

2-Methoxy-3,5-dimethylbenzaldehyde is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a unique reactivity profile that can be exploited in various chemical transformations .

Properties

IUPAC Name

2-methoxy-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFJEFNETRXGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406389
Record name 2-methoxy-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16313-77-2
Record name 2-methoxy-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methoxy-2,4-dimethylbenzene (8.00 g, 58.7 mmol) and 1,1-dichloromethyl methyl ether (7.40 g, 64.7 mmol) in methylene chloride (30 mL) was added titanium tetrachloride (20.0 g, 105 mmol) at 0° C. and the mixture was stirred at that temperature for 20 minutes. This reaction mixture was poured into iced water and the organic layer was taken, washed with saturated aqueous sodium hydrogen carbonate solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide 9.40 g of the title compound. Yield 98%. Oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-methoxy-3,5-dimethylbenzaldehyde in the total synthesis of coprinol?

A1: this compound serves as the starting material in the first total synthesis of coprinol. [] The researchers chose this compound due to its structural similarities with the target molecule and its availability for further modifications. The synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group, transforming this compound into the final product, coprinol. []

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